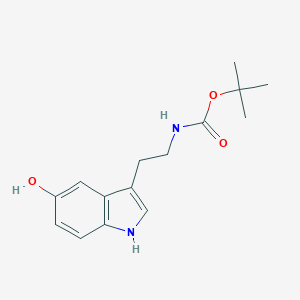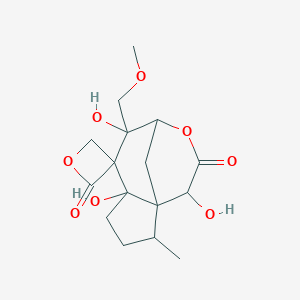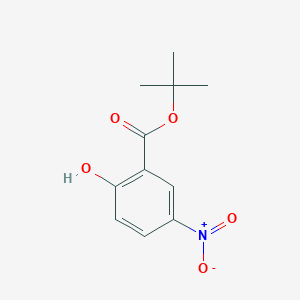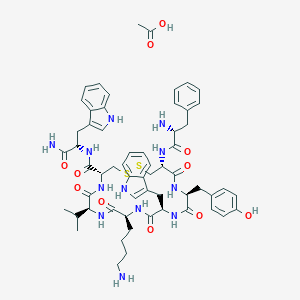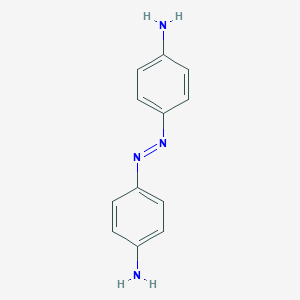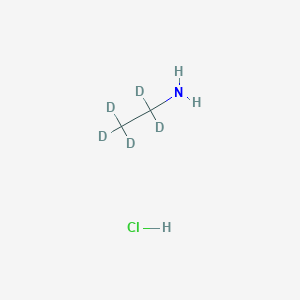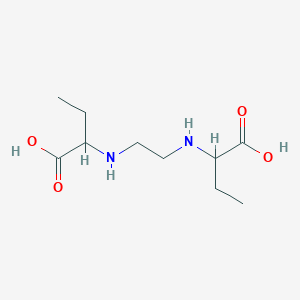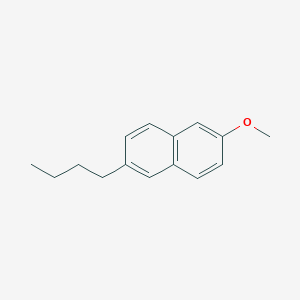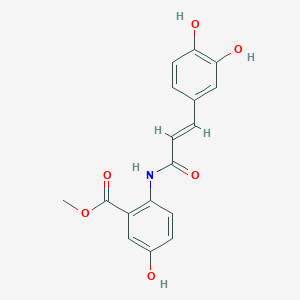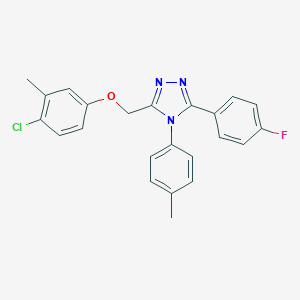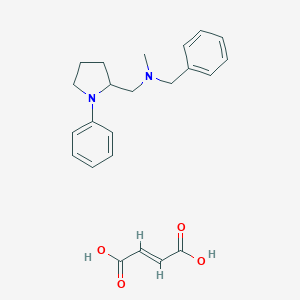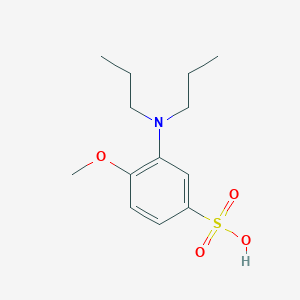
2-Ethoxy-1,1,3,3-tetramethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,1,3,3-tetramethylisoindoline (ETI) is a chemical compound that has been widely used in scientific research due to its fluorescent properties. ETI is a non-toxic and stable compound that has been used as a marker in various biochemical and physiological studies.
Mechanism of Action
2-Ethoxy-1,1,3,3-tetramethylisoindoline works by emitting fluorescence when excited by light of a specific wavelength. The mechanism of action of 2-Ethoxy-1,1,3,3-tetramethylisoindoline involves the transfer of energy from the excited state of the compound to the ground state, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
2-Ethoxy-1,1,3,3-tetramethylisoindoline has been shown to have minimal biochemical and physiological effects. It is a non-toxic and stable compound that does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Ethoxy-1,1,3,3-tetramethylisoindoline in lab experiments include its stability, non-toxicity, and high sensitivity. However, the limitations of using 2-Ethoxy-1,1,3,3-tetramethylisoindoline include its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Future Directions
For the use of 2-Ethoxy-1,1,3,3-tetramethylisoindoline in scientific research include the development of more efficient synthesis methods, the optimization of its fluorescent properties, and the exploration of its potential applications in the detection of other biomolecules. Additionally, the use of 2-Ethoxy-1,1,3,3-tetramethylisoindoline in live-cell imaging and in vivo studies is an area of future research.
Synthesis Methods
2-Ethoxy-1,1,3,3-tetramethylisoindoline can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate product with phosphorus oxychloride to form 2-Ethoxy-1,1,3,3-tetramethylisoindoline.
Scientific Research Applications
2-Ethoxy-1,1,3,3-tetramethylisoindoline has been widely used as a fluorescent probe in various scientific research applications. It has been used as a marker for lipid peroxidation, oxidative stress, and reactive oxygen species. 2-Ethoxy-1,1,3,3-tetramethylisoindoline has also been used as a tool to study the interaction between proteins and membranes. Additionally, 2-Ethoxy-1,1,3,3-tetramethylisoindoline has been used as a fluorescent dye for the detection of cancer cells.
properties
CAS RN |
156423-97-1 |
|---|---|
Product Name |
2-Ethoxy-1,1,3,3-tetramethylisoindoline |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-ethoxy-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C14H21NO/c1-6-16-15-13(2,3)11-9-7-8-10-12(11)14(15,4)5/h7-10H,6H2,1-5H3 |
InChI Key |
VBPGVTUHXAVSAM-UHFFFAOYSA-N |
SMILES |
CCON1C(C2=CC=CC=C2C1(C)C)(C)C |
Canonical SMILES |
CCON1C(C2=CC=CC=C2C1(C)C)(C)C |
synonyms |
1H-Isoindole,2-ethoxy-2,3-dihydro-1,1,3,3-tetramethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



